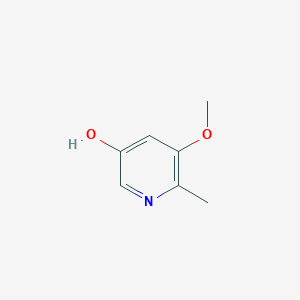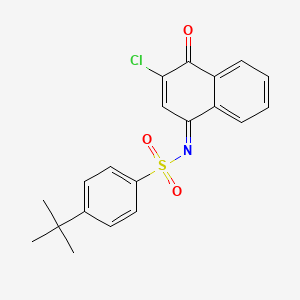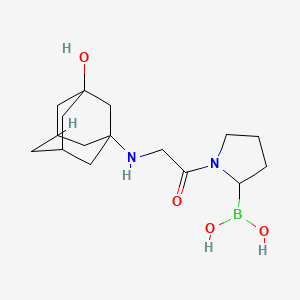![molecular formula C7H11NO2 B12279863 (1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B12279863.png)
(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,6S)-9-oxa-3-azabicyclo[421]nonan-4-one is a bicyclic compound that features a unique structure with an oxygen and nitrogen atom incorporated into its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one typically involves the construction of the bicyclic framework through a series of stereoselective reactions. One common method involves the enantioselective construction of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . This process often includes steps such as cyclization and desymmetrization to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are less commonly reported in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one has several scientific research applications:
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity or receptor binding. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but with different substituents and stereochemistry.
8-Azabicyclo[3.2.1]octane: Another related compound with a similar core structure, often used in the synthesis of tropane alkaloids.
Imidazoles: These heterocycles are structurally different but share some similar chemical properties and applications.
Uniqueness
(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one is unique due to its specific stereochemistry and the presence of both oxygen and nitrogen atoms in its bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one |
InChI |
InChI=1S/C7H11NO2/c9-7-3-5-1-2-6(10-5)4-8-7/h5-6H,1-4H2,(H,8,9)/t5-,6+/m0/s1 |
InChI Key |
MBHRDVAZLPWLJP-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@@H]2CNC(=O)C[C@H]1O2 |
Canonical SMILES |
C1CC2CNC(=O)CC1O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-3-methylbenzothiazolium perchlorate](/img/structure/B12279782.png)
![1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane](/img/structure/B12279785.png)
![1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12279786.png)




![N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride](/img/structure/B12279818.png)
![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-4-formylhexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B12279822.png)


![2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride](/img/structure/B12279841.png)
![4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12279848.png)
![Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12279870.png)
